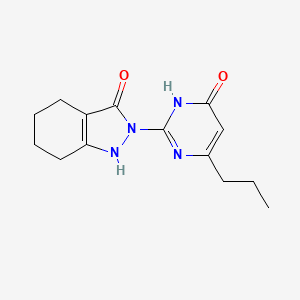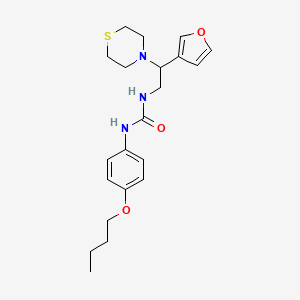
1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea” appears to be a complex organic molecule. It contains a urea group, a butoxyphenyl group, a furan ring, and a thiomorpholinoethyl group.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the reaction of a 4-butoxyphenyl isocyanate with a 2-(furan-3-yl)-2-thiomorpholinoethylamine.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furan ring and phenyl ring would likely contribute to the compound’s aromaticity, while the urea group could participate in hydrogen bonding.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound could potentially undergo a variety of reactions depending on the conditions, such as hydrolysis of the urea group or electrophilic aromatic substitution on the phenyl or furan rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the compound’s solubility could be influenced by the polar urea group and the nonpolar butoxyphenyl group.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound's synthesis involves complex chemical processes, often including reactions with furan derivatives, as seen in the synthesis of similar compounds like 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These processes utilize NMR, FT-IR spectroscopy, and X-ray diffraction for structure determination and are critical in understanding the molecular and crystal structures of such compounds (Sun et al., 2021).
Pharmacological Applications
Compounds with structural similarities have been evaluated for their potential in pharmacology. For example, certain 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, highlighting the possible use of similar compounds in therapeutic applications (Vidaluc et al., 1995).
Antioxidant and Enzyme Inhibition Studies
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups, similar in structure to the compound , were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest the potential use of similar compounds in developing treatments for diseases involving these enzymes (Kurt et al., 2015).
Molecular Packing and Solvate Formation
The formation of solvates of urea and thiourea with solvents like 1,4-dioxane and morpholine provides insights into the packing principles of such compounds. This is crucial for understanding the interaction and stability of these compounds in various solvents, which can be applied to similar compounds for industrial and research purposes (Taouss et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, and appropriate safety measures should be taken.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it’s a drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-11-27-19-6-4-18(5-7-19)23-21(25)22-15-20(17-8-12-26-16-17)24-9-13-28-14-10-24/h4-8,12,16,20H,2-3,9-11,13-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMUYJZFSCUVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

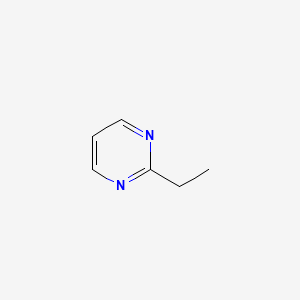
![2-Acetamido-N-[2-[(2-chloroacetyl)amino]-2-phenylethyl]-5-methylhexanamide](/img/structure/B2674075.png)
![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)
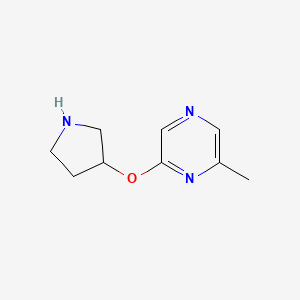
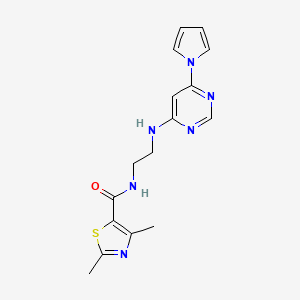
![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)
![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)

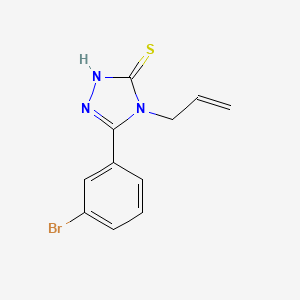
![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)
![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)
